1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16407244
Molecular Formula: C12H19ClN4
Molecular Weight: 254.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19ClN4 |
|---|---|
| Molecular Weight | 254.76 g/mol |
| IUPAC Name | N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H18N4.ClH/c1-10-11(8-14-16(10)3)7-13-9-12-5-4-6-15(12)2;/h4-6,8,13H,7,9H2,1-3H3;1H |
| Standard InChI Key | KMGCFDIQYMCHBI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)CNCC2=CC=CN2C.Cl |
Introduction
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a complex organic compound featuring a unique structure that combines pyrazole and pyrrole rings linked by a methanamine group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications. The molecular formula of this compound is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 233.31 g/mol.
Synthesis Methods
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can be achieved through several methods, involving multi-step reactions such as functionalization and coupling techniques. These methods highlight the versatility in synthesizing this compound while providing avenues for further exploration in drug development.
Biological Activities and Applications
Compounds containing pyrazole and pyrrole moieties exhibit a range of biological activities, including potential anticancer, antioxidant, and other pharmacological properties . The specific biological activity of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine requires further investigation through pharmacological studies to fully understand its potential applications.
Research Findings and Future Directions
Research indicates that compounds with similar structures have shown promising biological activities. For instance, pyrazole derivatives have been shown to be cytotoxic to several human cell lines and have antioxidant properties . Future studies should focus on the pharmacodynamics and pharmacokinetics of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine to elucidate its potential therapeutic uses.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine, such as pyrazole derivatives with various substitutions. These compounds often exhibit diverse biological activities, highlighting the importance of structural modifications in enhancing pharmacological properties.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Chloro-N-(3-methoxyphenyl)pyrazol) | C11H12ClN3O | Contains a chloro group and methoxy substituent |
| N-(4-Fluorobenzyl)-N'-[(5-methylpyrazol)carbonyl]hydrazine | C13H14F2N4O | Features fluorine substitution and hydrazine linkage |
| 3-(Dimethylamino)-5-methylpyrazole | C7H10N4 | Simplified structure focusing on dimethylamino group |
The uniqueness of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine lies in its combination of both pyrazole and pyrrole rings along with a methanamine linkage, which may confer distinct biological activities not observed in similar compounds.
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